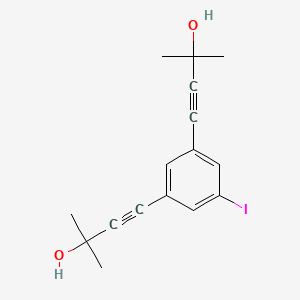
4,4'-(5-Iodo-1,3-phenylene)bis(2-methylbut-3-yn-2-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(5-Iodo-1,3-phenylene)bis(2-methylbut-3-yn-2-ol) is a complex organic compound characterized by the presence of iodine and multiple hydroxyl groups attached to a phenylene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(5-Iodo-1,3-phenylene)bis(2-methylbut-3-yn-2-ol) typically involves the reaction of 5-iodo-1,3-difluorobenzene with 2-methylbut-3-yn-2-ol under specific conditions. For example, a mixture of 5-bromo-1,3-difluoro-2-iodobenzene, 4-(tert-butyl)phenol, and potassium carbonate in dry dimethylacetamide (DMA) is stirred under argon at 170°C for 36 hours . The resulting mixture is then cooled and extracted with dichloromethane to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(5-Iodo-1,3-phenylene)bis(2-methylbut-3-yn-2-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the removal of the iodine group.
Substitution: The iodine atom can be substituted with other functional groups, such as bromine or chlorine, through halogen exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the deiodinated compound.
Substitution: Formation of compounds with different halogen atoms replacing the iodine.
Applications De Recherche Scientifique
4,4’-(5-Iodo-1,3-phenylene)bis(2-methylbut-3-yn-2-ol) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Mécanisme D'action
The mechanism of action of 4,4’-(5-Iodo-1,3-phenylene)bis(2-methylbut-3-yn-2-ol) involves its interaction with specific molecular targets. The iodine atom and hydroxyl groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are still ongoing.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(5-Bromo-1,3-phenylene)bis(2-methylbut-3-yn-2-ol): Similar structure but with a bromine atom instead of iodine.
4,4’-(2,5-Dibutoxy-1,4-phenylene)bis(2-methylbut-3-yn-2-ol): Contains butoxy groups instead of hydroxyl groups.
Uniqueness
4,4’-(5-Iodo-1,3-phenylene)bis(2-methylbut-3-yn-2-ol) is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential applications compared to its bromine or butoxy analogs. The iodine atom enhances its utility in various chemical reactions and potential biological interactions.
Propriétés
Numéro CAS |
921825-44-7 |
|---|---|
Formule moléculaire |
C16H17IO2 |
Poids moléculaire |
368.21 g/mol |
Nom IUPAC |
4-[3-(3-hydroxy-3-methylbut-1-ynyl)-5-iodophenyl]-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C16H17IO2/c1-15(2,18)7-5-12-9-13(11-14(17)10-12)6-8-16(3,4)19/h9-11,18-19H,1-4H3 |
Clé InChI |
OGRKURKUDVZICW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#CC1=CC(=CC(=C1)I)C#CC(C)(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


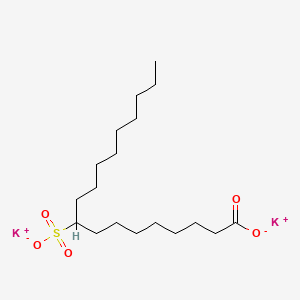
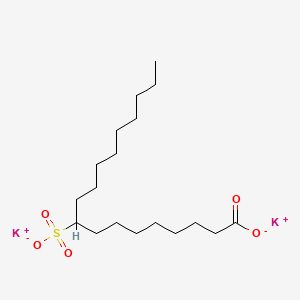
![N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-4-(4-{2-[(naphthalen-1-yl)oxy]ethyl}piperazin-1-yl)-4-oxobutanamide](/img/structure/B14173595.png)

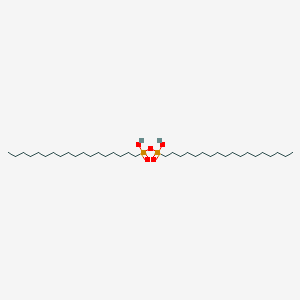
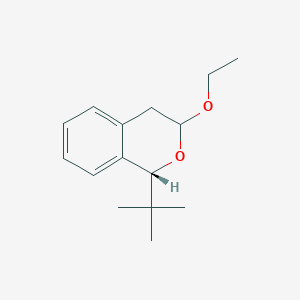
![Methanone, [(1,2-dimethyl-1,2-ethanediyl)di-3,1-phenylene]bis[phenyl-](/img/structure/B14173613.png)
![1H-Pyrazole, 5-cyclopropyl-1-methyl-4-[2-(trimethylsilyl)ethynyl]-](/img/structure/B14173614.png)
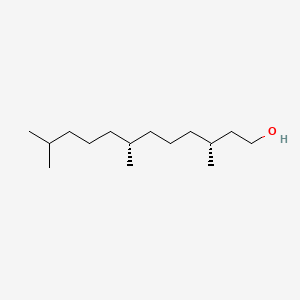
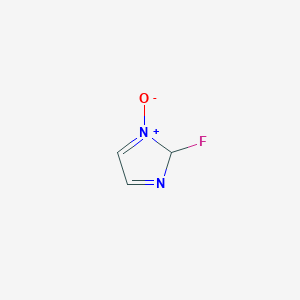
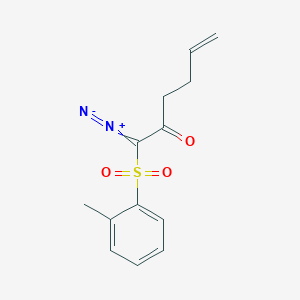
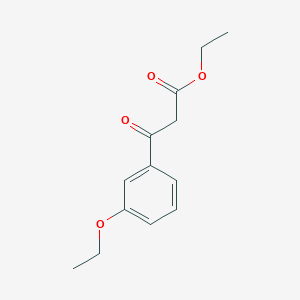

![[3-(Methoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide](/img/structure/B14173639.png)
